molecular formula C11H9NO4S B2382825 Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate CAS No. 271778-22-4

Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate

Cat. No.: B2382825
CAS No.: 271778-22-4
M. Wt: 251.26
InChI Key: NAYQRHLZKYCWJO-UHFFFAOYSA-N
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Description

Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate is a heterocyclic compound that combines furan and thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate typically involves the reaction of furan-2-carboxylic acid with thiophene-3-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and thiophene rings .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Methyl furan-2-carboxylate: A simpler compound with a furan ring and a carboxylate group.

    Thiophene-2-carboxylic acid: Contains a thiophene ring with a carboxylic acid group.

    Furan-2-carboxamide: Features a furan ring with an amide group.

Uniqueness

Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate is unique due to the combination of furan and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-15-11(14)7-4-6-17-10(7)12-9(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYQRHLZKYCWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325299
Record name methyl 2-(furan-2-carbonylamino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

271778-22-4
Record name methyl 2-(furan-2-carbonylamino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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